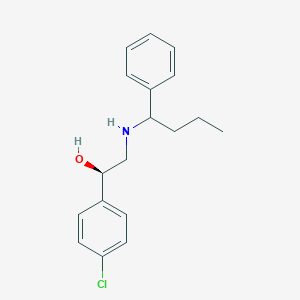

![molecular formula C20H25ClFNO B7432730 1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol](/img/structure/B7432730.png)

1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol is a chemical compound with a molecular formula of C22H29ClFNO. It is commonly known as Clenbuterol, a beta-2 adrenergic agonist that is used as a bronchodilator for the treatment of asthma in some countries. Clenbuterol is also used in veterinary medicine as a growth promoter for livestock. In recent years, Clenbuterol has gained popularity among bodybuilders and athletes due to its anabolic properties.

Mechanism of Action

Clenbuterol is a beta-2 adrenergic agonist that stimulates the beta-2 adrenergic receptors in the body. This stimulation leads to an increase in the production of cyclic adenosine monophosphate (cAMP) which in turn activates protein kinase A (PKA). PKA then activates a number of downstream signaling pathways that lead to an increase in muscle protein synthesis and a decrease in muscle protein breakdown. Clenbuterol also stimulates lipolysis, which leads to a decrease in fat mass.

Biochemical and Physiological Effects:

Clenbuterol has been shown to increase muscle mass and decrease fat mass in animals. It has also been shown to increase the expression of genes involved in muscle protein synthesis and decrease the expression of genes involved in muscle protein breakdown. Clenbuterol has also been shown to increase the expression of genes involved in lipolysis and decrease the expression of genes involved in lipogenesis. In addition, Clenbuterol has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.

Advantages and Limitations for Lab Experiments

Clenbuterol has several advantages for use in lab experiments. It is a potent and selective beta-2 adrenergic agonist that can be used to study the role of beta-2 adrenergic signaling in various physiological processes. Clenbuterol is also relatively easy to administer and has a well-characterized pharmacokinetic profile. However, there are also several limitations to the use of Clenbuterol in lab experiments. Clenbuterol has been shown to have species-specific effects, meaning that its effects in one species may not be applicable to another. In addition, the anabolic effects of Clenbuterol may be influenced by factors such as diet and exercise, making it difficult to control for these variables in lab experiments.

Future Directions

There are several future directions for research on Clenbuterol. One area of interest is the potential use of Clenbuterol in the treatment of muscle wasting conditions such as sarcopenia and cachexia. Another area of interest is the development of more selective beta-2 adrenergic agonists that can target specific downstream signaling pathways. Additionally, there is a need for further research on the potential long-term effects of Clenbuterol use on muscle and metabolic health.

Synthesis Methods

The synthesis of Clenbuterol involves the reaction of 4-fluorophenylacetone with 3-chlorobenzyl cyanide in the presence of sodium amide followed by reduction of the resulting nitrile with lithium aluminum hydride. The final product is obtained by the reaction of the resulting amine with 3,3-dimethylbutyryl chloride.

Scientific Research Applications

Clenbuterol has been extensively studied for its anabolic properties in animal models. It has been shown to increase muscle mass and decrease fat mass in animals. Clenbuterol has also been studied for its potential use in the treatment of muscle wasting conditions such as sarcopenia and cachexia. In addition, Clenbuterol has been studied for its potential use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name |

1-(3-chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClFNO/c1-20(2,3)12-18(14-7-9-17(22)10-8-14)23-13-19(24)15-5-4-6-16(21)11-15/h4-11,18-19,23-24H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTBNCUNSKHGOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C1=CC=C(C=C1)F)NCC(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(2-methylphenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7432650.png)

![2-(azepan-1-yl)-N-[4-[[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]amino]phenyl]acetamide](/img/structure/B7432677.png)

![1-(2-Bromo-4,6-difluoroanilino)-3-[[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methyl]urea](/img/structure/B7432679.png)

![5-acetyl-2,6-dimethyl-N-[(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B7432680.png)

![N-[(1S,3R)-3-[[3-(dimethylamino)propanoylamino]methyl]cyclopentyl]-7-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7432701.png)

![6-(6-Methoxypyridin-3-yl)-7-[methyl(piperidin-4-ylmethyl)amino]pyrano[2,3-b]pyridin-4-one;2,2,2-trifluoroacetic acid](/img/structure/B7432709.png)

![N-[4-[(4-ethenylphenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432725.png)

![N-[[4-(3,4-difluorophenoxy)-2-(trifluoromethyl)phenyl]methyl]-N'-[1-(1,2,4-triazol-1-yl)propan-2-yl]oxamide](/img/structure/B7432728.png)

![Methyl 2-[2-(4-bromo-2-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432738.png)

![N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432752.png)

![1-[1-(1-Benzothiophen-2-yl)ethyl]-3-(5-pyridin-3-ylpentan-2-yl)urea](/img/structure/B7432757.png)

![Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432764.png)

![6-bromo-N-[4-(methoxymethyl)phenyl]pyrazin-2-amine](/img/structure/B7432772.png)